molecular formula C8H16FNO2 B8462465 tert-butyl N-(2-fluoroethyl)-N-methylcarbamate

tert-butyl N-(2-fluoroethyl)-N-methylcarbamate

Cat. No.: B8462465
M. Wt: 177.22 g/mol
InChI Key: WSDQKZFAVSJGHU-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-fluoroethyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C8H16FNO2 and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

tert-butyl N-(2-fluoroethyl)-N-methylcarbamate

InChI

InChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3

InChI Key

WSDQKZFAVSJGHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, tert-butyl (2-fluoroethyl)carbamate (I-286) (2 g, 20.1 mmol) was dissolved in N,N-dimethylformamide (50 ml), then sodium hydride (55%, w/w) (803 mg, 18.4 mmol) was added to the solution at 0° C., followed by stirring at 0° C. for 30 minutes. After 30 minutes, iodomethane (1.2 ml, 19.7 mmol) was added, followed by stirring at room temperature for 19 hours. Ethyl acetate was added to the reaction liquid, followed by washing with saturated brine. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was evaporated away under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=3:1, v/V) to obtain the entitled compound (970 mg, 45%) as a white crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-fluoroethylcarbamate (4.1 g, 25.1 mmol) in THF (100 mL) at 0° C. was added sodium hydride, 60 wt % in mineral oil (1.507 g, 37.7 mmol) portion-wise. The reaction was stirred under N2 for 15 minutes after which gas evolution ceased. Iodomethane (2.356 mL, 37.7 mmol) was added drop-wise and the reaction stirred under N2. After 6 h, the reaction was quenched with water (100 mL) and concentrated. The aqueous solution was washed with CH2Cl2 (3×50 mL). The CH2Cl2 extracts were combined, washed with water (2×100 mL), dried (MgSO4) and concentrated to afford the title compound (4.0 g, 90% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ: 4.58 (1H, brs), 4.47 (1 H, brs), 3.53 (1 H, brs), 3.47 (1 H, brs), 2.94 (3 H, s), 1.45 (9 H, s).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.507 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.356 mL
Type
reactant
Reaction Step Two
Yield
90%

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